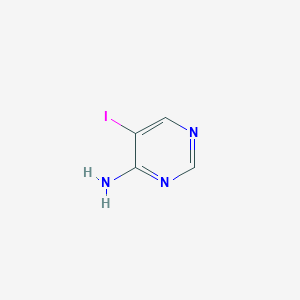

5-Iodopyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBFTDHEWCRQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20532792 | |

| Record name | 5-Iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91416-96-5 | |

| Record name | 5-Iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodopyrimidin-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodopyrimidin-4-amine, a key building block in contemporary medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Data

5-Iodopyrimidin-4-amine is a heterocyclic organic compound valued for its role as a versatile synthetic intermediate.[1] Its structure, featuring a pyrimidine core with an amine group at position 4 and an iodine atom at position 5, allows for diverse chemical modifications.[1] The iodine atom, in particular, serves as a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 91416-96-5 | [2][3] |

| Molecular Formula | C₄H₄IN₃ | [2][3] |

| Molecular Weight | 221.00 g/mol | [2] |

| IUPAC Name | 5-iodopyrimidin-4-amine | N/A |

| Synonyms | 4-Amino-5-iodopyrimidine, 5-Iodo-4-pyrimidinamine | [1] |

| Appearance | Solid | [4] |

| Boiling Point | 322.7°C at 760 mmHg | [2] |

Synthesis of 5-Iodopyrimidin-4-amine

A modern, environmentally friendly approach to the synthesis of 5-iodopyrimidin-4-amine involves the direct iodination of 4-aminopyrimidine using a mechanochemical grinding method.[4][5] This solid-state reaction avoids the use of hazardous solvents and strong acids, offering high yields and a simple setup.[4][5]

Experimental Protocol: Mechanochemical Iodination

Materials:

-

4-Aminopyrimidine

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Acetonitrile

-

Saturated sodium thiosulfate solution

-

Mortar and pestle

Procedure:

-

In a mortar, combine 4-aminopyrimidine, solid iodine, and silver nitrate.

-

Add a few drops of acetonitrile to the mixture.

-

Grind the mixture with a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid.[4][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

The resulting solid, 5-iodopyrimidin-4-amine, is then separated.

This method provides a high-yield synthesis of the target compound.[4][5]

Caption: Synthesis workflow for 5-Iodopyrimidin-4-amine.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

5-Iodopyrimidin-4-amine is a crucial precursor in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The compound's iodine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the attachment of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

5-Iodopyrimidin-4-amine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, Acetonitrile)

-

Water

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodopyrimidin-4-amine and the desired arylboronic acid in the chosen solvent.

-

Add the base and the palladium catalyst to the mixture.

-

Degas the mixture by bubbling with the inert gas for a few minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 70-110°C) and stir for the required time (typically 18-22 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired aryl-substituted 4-aminopyrimidine.

Caption: Synthetic utility of 5-Iodopyrimidin-4-amine.

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature to suggest that 5-Iodopyrimidin-4-amine itself is an active modulator of specific signaling pathways. Its primary role in drug discovery is that of a synthetic intermediate. The biological activity and the specific signaling pathways that are targeted arise from the more complex molecules that are synthesized from this versatile building block. For instance, derivatives of 5-Iodopyrimidin-4-amine have been investigated as inhibitors of Janus kinases (JAKs) and SHP2, which are critical components of the JAK/STAT signaling pathway and various receptor tyrosine kinase pathways, respectively. The inhibition of these pathways is a key strategy in the treatment of various cancers and autoimmune diseases.[6]

References

- 1. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 2. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]

- 3. americanelements.com [americanelements.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. US20220048914A1 - Preparation for 6-amino-1h-pyrazolo[3,4-d]pyrimidine-based jak kinase inhibitor and application thereof - Google Patents [patents.google.com]

Unveiling the Biological Potential of 5-Iodopyrimidin-4-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules. Among these, 5-Iodopyrimidin-4-amine and its derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a spectrum of activities including antimicrobial, antifungal, and anticancer effects. This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of key cellular pathways.

Antimicrobial and Antifungal Activities

Derivatives of 5-iodopyrimidine have shown promise in combating various microbial and fungal pathogens. The introduction of different substituents on the pyrimidine core significantly influences their activity spectrum and potency.

Quantitative Antimicrobial and Antifungal Data

While extensive quantitative data for a wide range of 5-iodopyrimidin-4-amine analogs is still an active area of research, preliminary studies have highlighted their potential. One study on 4-substituted-5-iodo-2-benzylthiopyrimidines demonstrated notable antimicrobial and antifungal properties.[1][2] Although specific Minimum Inhibitory Concentration (MIC) values were not provided in the initial reports, the qualitative data underscores the importance of further investigation into this class of compounds.

For instance, certain 4-aryl/heteroarylidenehydrazino-5-iodo-2-benzylthiopyrimidines exhibited good antibacterial activity, while a 4-(2-aminopyridyl)-5-iodo-2-benzylthiopyrimidine analog showed good antifungal activity against Aspergillus niger.[1][2] Further research is warranted to establish a comprehensive quantitative structure-activity relationship (QSAR) for these analogs.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented, and 5-iodopyrimidin-4-amine analogs are no exception. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

Studies on structurally related pyrido[2,3-d]pyrimidine nucleosides have provided valuable insights into the potential cytotoxicity of 5-iodopyrimidin-4-amine analogs. The following table summarizes the 50% effective concentration (EC50) values of these related compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | EC50 (µM) |

| 1b | HTB-81 (Prostate Cancer) | 0.06 |

| B16 (Mouse Melanoma) | 0.08 | |

| NHF (Normal Human Fibroblasts) | 0.07 | |

| 2b | HTB-81 (Prostate Cancer) | 0.73 |

| B16 (Mouse Melanoma) | >20 | |

| NHF (Normal Human Fibroblasts) | >20 |

Table 1: Cytotoxicity of selected pyrido[2,3-d]pyrimidine nucleosides.[3] Note: These are structurally related compounds, not direct analogs of 5-Iodopyrimidin-4-amine.

These findings suggest that modifications at the 4-amino and 5-iodo positions of the pyrimidine ring could lead to the development of potent and selective anticancer agents.

Mechanism of Action: Kinase Inhibition

A significant body of evidence points towards kinase inhibition as a primary mechanism of action for many biologically active pyrimidine derivatives. Kinases are crucial regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of Protein Kinases

Analogs of 4-aminopyrimidine have been shown to inhibit a range of protein kinases. A study on 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives, which share the core 4-aminopyrimidine structure, revealed their inhibitory activity against several serine/threonine kinases.[4]

| Compound Series | Kinase | IC50 (µM) |

| 1 | CK1δ/ε | Micromolar range |

| DYRK1A | Micromolar range | |

| 2a | DYRK1A | 7.6 |

| 3a | CK1δ/ε | 0.7 |

| 1d | CK1δ/ε | 0.6 |

Table 2: Kinase inhibitory activity of selected 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives.[4]

These results indicate that the 4-aminopyrimidine scaffold can be effectively utilized to design inhibitors targeting specific kinases involved in disease progression. The 5-iodo substituent can further modulate the potency and selectivity of these inhibitors.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of 5-iodopyrimidin-4-amine and its analogs are provided below.

Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidines

A general synthetic route involves a three-step process:[1]

-

Iodination: 2-Benzylthiopyrimidine is iodinated in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine.

-

Chlorination: The resulting compound is then chlorinated using an excess of phosphorus oxychloride (POCl3) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine.

-

Substitution: Finally, the 4-chloro group is displaced by various amines (substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate) to yield the desired 4-amino-5-iodo-2-benzylthiopyrimidine analogs.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

-

Reaction Setup: Prepare a reaction mixture containing the target kinase, a specific substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

ATP Detection: Add a luciferase-based ATP detection reagent. The luciferase enzyme uses the remaining ATP to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

5-Iodopyrimidin-4-amine and its analogs represent a promising class of compounds with diverse biological activities. The available data, though in some areas preliminary, strongly supports their potential as leads for the development of new antimicrobial, antifungal, and anticancer agents. The demonstrated kinase inhibitory activity provides a solid foundation for understanding their mechanism of action and for the rational design of more potent and selective inhibitors.

Future research should focus on:

-

Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse substitutions to establish a comprehensive structure-activity relationship.

-

Quantitative Biological Evaluation: Conducting thorough in vitro and in vivo studies to determine quantitative metrics such as MIC and IC50 values against a wide panel of pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets modulated by these compounds to understand their precise mechanisms of action.

-

Toxicology and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of the most promising candidates to advance them towards clinical development.

The continued exploration of 5-iodopyrimidin-4-amine and its analogs holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Iodopyrimidin-4-amine - A Framework for Determining Solubility and Stability

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility and stability data for 5-Iodopyrimidin-4-amine is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework of standardized experimental protocols and data presentation formats that can be employed to generate and evaluate this critical information. The data presented herein is illustrative and intended to serve as a template for reporting experimental findings.

Introduction

5-Iodopyrimidin-4-amine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the iodo- group and the amino moiety suggests its utility as a scaffold for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This document outlines the standard methodologies for determining these properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. The following section details a protocol for assessing the solubility of 5-Iodopyrimidin-4-amine in various solvents relevant to pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining equilibrium solubility.[1]

Materials:

-

5-Iodopyrimidin-4-amine

-

Volumetric flasks

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV system

-

Calibrated pH meter

-

Solvents: Purified water, 0.1 N HCl, 0.1 M Phosphate buffer (pH 7.4), Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400).

Procedure:

-

Prepare saturated solutions by adding an excess of 5-Iodopyrimidin-4-amine to each solvent in separate vials.

-

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a predetermined period (e.g., 24-48 hours), ensuring that solid material remains.

-

After equilibration, allow the solutions to stand undisturbed for a sufficient time to allow for the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant from each vial, taking care not to disturb the solid material.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC-UV assay.

-

Quantify the concentration of 5-Iodopyrimidin-4-amine in the diluted samples using a validated stability-indicating HPLC-UV method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The quantitative solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | [Hypothetical Data] 0.5 | ± 0.02 |

| Purified Water | 37 | [Hypothetical Data] 1.2 | ± 0.05 |

| 0.1 N HCl | 25 | [Hypothetical Data] 15.8 | ± 0.7 |

| 0.1 N HCl | 37 | [Hypothetical Data] 25.4 | ± 1.1 |

| 0.1 M Phosphate Buffer (pH 7.4) | 25 | [Hypothetical Data] 0.8 | ± 0.04 |

| 0.1 M Phosphate Buffer (pH 7.4) | 37 | [Hypothetical Data] 1.5 | ± 0.06 |

| Methanol | 25 | [Hypothetical Data] 5.3 | ± 0.2 |

| Ethanol | 25 | [Hypothetical Data] 2.1 | ± 0.1 |

| Dimethyl sulfoxide (DMSO) | 25 | [Hypothetical Data] > 100 | - |

| Polyethylene glycol 400 (PEG 400) | 25 | [Hypothetical Data] 22.7 | ± 0.9 |

Visualization: Solubility Determination Workflow

References

Spectroscopic Profile of 5-Iodopyrimidin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Iodopyrimidin-4-amine (CAS No. 91416-96-5), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

5-Iodopyrimidin-4-amine is characterized by a pyrimidine ring substituted with an amino group at position 4 and an iodine atom at position 5.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Iodopyrimidin-4-amine. These predictions are based on the analysis of its chemical structure, data from analogous compounds, and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | Singlet | 1H | H-2 |

| ~8.3 | Singlet | 1H | H-6 |

| ~7.0 | Broad Singlet | 2H | -NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The amino protons' chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~158 | C-2 |

| ~155 | C-6 |

| ~80 | C-5 |

Note: The carbon attached to iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric) |

| 3350 - 3200 | Medium | N-H stretch (symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1650 - 1600 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium | C=C and C=N ring stretching |

| ~1250 | Medium | Aromatic C-N stretch |

| ~700 | Strong | C-I stretch |

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 221 | Molecular ion [M]⁺ |

| 127 | Loss of iodine radical [M - I]⁺ |

| 94 | Loss of HCN from [M - I]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of the iodine atom followed by fragmentation of the pyrimidine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-Iodopyrimidin-4-amine (5-10 mg) would be dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The electron energy would typically be set to 70 eV.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Iodopyrimidin-4-amine.

Caption: Workflow for Spectroscopic Analysis of 5-Iodopyrimidin-4-amine.

References

The Pivotal Role of 5-Iodopyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4-amine, a halogenated pyrimidine derivative, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and a versatile amino group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of 5-iodopyrimidin-4-amine, with a focus on its utility in the development of novel therapeutic agents. We will delve into its role in the synthesis of potent kinase inhibitors and antimicrobial agents, supported by quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The pyrimidine core is a ubiquitous motif in numerous endogenous molecules and approved drugs, highlighting its significance in biological systems.[1] The introduction of an iodine atom at the 5-position of the 4-aminopyrimidine scaffold offers several advantages in drug design. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the carbon-iodine bond serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties.

Kinase Inhibitors Derived from 5-Iodopyrimidin-4-amine

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 4-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. 5-Iodopyrimidin-4-amine provides a valuable starting point for the development of potent and selective kinase inhibitors targeting various members of the kinome.

Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[2] Consequently, PLK4 has emerged as a promising target for anticancer therapy. A series of potent PLK4 inhibitors has been developed utilizing an aminopyrimidine core, showcasing the potential of this scaffold.[2]

Quantitative Data: PLK4 Inhibition

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 8h | PLK4 | 0.0067 | [2] |

Experimental Protocol: Synthesis of Aminopyrimidine-based PLK4 Inhibitors

A general synthetic route to aminopyrimidine-based PLK4 inhibitors involves a multi-step process that can be adapted from published procedures.[2]

-

Step 1: Synthesis of the pyrimidine core. This typically involves the condensation of a suitable precursor with a reagent to form the basic pyrimidine ring structure.

-

Step 2: Introduction of the amino group at the 2-position. This is often achieved through nucleophilic aromatic substitution reactions.

-

Step 3: Functionalization at the 4-position. This step is crucial for achieving potency and selectivity and can involve various cross-coupling reactions.

-

Step 4: Final modifications. This may include the introduction of different substituents to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

Other Kinase Targets

The versatility of the 5-iodopyrimidin-4-amine scaffold extends to the development of inhibitors for a range of other kinases implicated in cancer and other diseases. These include:

-

Janus Kinase 2 (JAK2): A key player in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[3]

-

SHP2 (PTPN11): A non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[4]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers.[5]

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, whose aberrant activity is linked to uncontrolled cell proliferation in cancer.[6]

-

Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis and are often overexpressed in tumors.[7]

Antimicrobial Agents Derived from 5-Iodopyrimidin-4-amine

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. 5-Iodopyrimidine analogs have shown promise as antimicrobial agents.[1]

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antibacterial drugs. The 2,4-diaminopyrimidine scaffold, present in the well-known DHFR inhibitor trimethoprim, is a key feature for potent inhibition.

Quantitative Data: Antimicrobial Activity (MIC Values)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | P. aeruginosa | - | [1] |

| 4c | P. aeruginosa | - | [1] |

| 4d | P. aeruginosa | - | [1] |

| 4g | P. aeruginosa | - | [1] |

| 4h | P. aeruginosa | - | [1] |

| 3f | A. niger | Good Activity | [1] |

Note: Specific MIC values for P. aeruginosa were not provided in the source, only that the compounds exhibited "good antibacterial activity".

Experimental Protocol: Synthesis of 4-Amino-5-iodo-2-benzylthiopyrimidines

A three-step synthesis for 4-substituted-5-iodo-2-benzylthiopyrimidines has been reported.[1]

-

Iodination of 2-Benzylthiopyrimidine: 2-Benzylthiopyrimidine is iodinated in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine.

-

Chlorination: The product from step 1 is treated with an excess of phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine.

-

Amination: The 4-chloro derivative is then reacted with various amines (substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate) to yield the final 4-amino-5-iodo-2-benzylthiopyrimidine derivatives.

Conclusion

5-Iodopyrimidin-4-amine is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors for cancer therapy and novel antimicrobial agents demonstrates its broad therapeutic potential. The ability to easily functionalize the pyrimidine core through the iodine atom allows for the fine-tuning of biological activity and pharmacokinetic properties. The examples provided in this guide highlight the significant contributions of this building block to drug discovery and underscore its potential for the development of future therapeutics. Further exploration of derivatives of 5-iodopyrimidin-4-amine is warranted to uncover new and improved treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodopyrimidin-4-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopyrimidin-4-amine, a halogenated derivative of the fundamental heterocyclic structure of pyrimidine, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the iodine substituent, have been instrumental in the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-Iodopyrimidin-4-amine, offering a valuable resource for researchers in the field. The document details the seminal synthesis, presents key quantitative data in a structured format, and includes detailed experimental protocols.

Discovery and Early Synthesis

The journey of 5-Iodopyrimidin-4-amine is intrinsically linked to the broader exploration of pyrimidine chemistry that began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized various derivatives by condensing ethyl acetoacetate with amidines. The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900.

While the synthesis of various pyrimidine derivatives progressed throughout the early 20th century, with notable contributions from researchers like Wheeler and Liddle, the introduction of a halogen at the 5-position, particularly iodine, came later. A pivotal moment in the history of this class of compounds is marked by a 1950 patent filed by Robert Gordon Shepherd on behalf of the American Cyanamid Company. This patent disclosed a novel method for the iodination of aminopyrimidines, explicitly stating that 5-iodopyrimidines were not previously known.[1] This indicates that the discovery and first synthesis of 5-Iodopyrimidin-4-amine, or closely related analogues, likely occurred around this period.

The patented method involved the reaction of a 2-aminopyrimidine with mercuric acetate and elemental iodine.[1] This electrophilic substitution reaction provided a viable route to introduce an iodine atom onto the pyrimidine ring, a significant advancement in the field.

Physicochemical Properties

5-Iodopyrimidin-4-amine is a solid at room temperature with the chemical formula C₄H₄IN₃ and a molecular weight of approximately 221.00 g/mol . The presence of the iodine atom significantly influences its physical and chemical properties compared to the parent 4-aminopyrimidine.

| Property | Value | Reference |

| Molecular Formula | C₄H₄IN₃ | |

| Molecular Weight | 221.00 g/mol | |

| CAS Number | 91416-96-5 | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 168-172 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |

Experimental Protocols

Early Synthesis of 5-Iodo-2-aminopyrimidine (Shepherd, 1950)

This protocol is based on the general method described in the 1950 patent for the iodination of aminopyrimidines.[1]

Materials:

-

2-Aminopyrimidine

-

Mercuric Acetate

-

Elemental Iodine

-

Solvent (e.g., acetic acid)

-

Aqueous Potassium Iodide

Procedure:

-

A mixture of 2-aminopyrimidine and mercuric acetate in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel.

-

Elemental iodine is added to the mixture.

-

The reaction mixture is heated to at least 70°C and stirred for a specified period to allow for the iodination to occur.

-

After the reaction is complete, the mixture is treated with an aqueous solution of potassium iodide.

-

The iodinated product, 5-iodo-2-aminopyrimidine, is then recovered from the reaction mixture through appropriate purification techniques such as filtration, washing, and recrystallization.

Expected Yield: The patent suggests that this method provides a viable route to the 5-iodo derivatives, though specific yields for 5-Iodopyrimidin-4-amine are not detailed.

Logical Workflow for Early Iodination of Aminopyrimidines

References

5-Iodopyrimidin-4-amine: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 4-position and an iodine atom at the 5-position.[1] This unique substitution pattern imparts a versatile reactivity profile, establishing it as a valuable building block in organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including nucleosides and a wide array of therapeutic agents.[2][3] The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents at the C-5 position. Simultaneously, the amino group at the C-4 position can serve as a key hydrogen bond donor or be further functionalized.[1] This guide provides a comprehensive overview of the properties, reactivity, and applications of 5-iodopyrimidin-4-amine, with a focus on its utility in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Iodopyrimidin-4-amine is presented in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.

| Property | Value |

| CAS Number | 91416-96-5[4][5] |

| Molecular Formula | C₄H₄IN₃[1][4][6] |

| Molecular Weight | 221.00 g/mol [4] |

| IUPAC Name | 5-iodopyrimidin-4-amine[6] |

| Synonyms | 4-Amino-5-iodopyrimidine, 5-Iodo-pyrimidin-4-ylamine[1][6] |

| Appearance | Not specified, likely a solid |

| Boiling Point | 322.7 °C at 760 mmHg[6] |

| Density | 2.204 g/cm³[6] |

| Flash Point | 148.9 °C[6] |

| SMILES | C1=C(C(=NC=N1)N)I[6] |

Core Reactivity and Synthetic Applications

The synthetic utility of 5-iodopyrimidin-4-amine is primarily derived from the reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond allows these reactions to proceed under relatively mild conditions.[7] This section details the most significant transformations involving this building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 5-iodopyrimidin-4-amine, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling of 5-iodopyrimidin-4-amine with a boronic acid.

Representative Reaction Conditions:

| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | 15-24 | 82-90[8] |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 | 0.1-0.2 (MW) | High[9] |

| Pd(OAc)₂ | K₂CO₃ | Isopropanol / H₂O | 85-90 | 8-12 | Good[10] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add 5-iodopyrimidin-4-amine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.5 equiv.) or Cs₂CO₃ (1.25 mmol).[8][9][10]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[8][10]

-

Solvent Addition: Add the degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).[8][9]

-

Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 85-95 °C for 6-24 hours are common.[8][9] For microwave-assisted reactions, irradiation at temperatures up to 100 °C for shorter durations (5-15 minutes) can be employed.[9][11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidin-4-amine derivative.[8][9]

References

- 1. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]

- 5. 5-iodopyrimidin-4-amine | 91416-96-5 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 5-Iodopyrimidin-4-amine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Iodopyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The protocol is adapted from established methods of iodinating aminopyrimidines, offering a robust and reproducible procedure for laboratory-scale synthesis. This document includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and expected product characteristics. Additionally, a graphical representation of the workflow is provided to facilitate clear understanding of the synthesis process.

Introduction

5-Iodopyrimidin-4-amine, also known as 4-amino-5-iodopyrimidine, is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the iodine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecules. Furthermore, the iodo-substituent can enhance the biological activity of the parent molecule. This document outlines a straightforward and efficient method for the preparation of 5-Iodopyrimidin-4-amine via the direct iodination of pyrimidin-4-amine.

Data Presentation

Table 1: Reaction Components and Stoichiometry

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Molar Ratio |

| Pyrimidin-4-amine | C₄H₅N₃ | 95.10 | 0.1 | 1.0 |

| Mercuric Acetate | Hg(C₂H₃O₂)₂ | 318.68 | 0.1 | 1.0 |

| Iodine | I₂ | 253.81 | 0.2 | 2.0 |

| Dioxane | C₄H₈O₂ | 88.11 | - | Solvent |

| Water | H₂O | 18.02 | - | Solvent |

| 15% Potassium Iodide Solution | KI | 166.00 | - | Work-up |

Table 2: Product Characterization

| Property | Value |

| Product Name | 5-Iodopyrimidin-4-amine |

| CAS Number | 91416-96-5 |

| Molecular Formula | C₄H₄IN₃ |

| Molecular Weight | 221.00 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 149-151 °C (for the related 5-iodocytosine)[1] |

| Purity (typical) | >95% |

| Solubility | Soluble in DMSO and hot ethanol |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 7.97 (s, 1H), 11.55 (br s, 4H) (for the related 5-iodocytosine)[1] |

Experimental Protocol

This protocol is adapted from the method described in US Patent 2,521,544 for the iodination of 2-aminopyrimidine.

Materials:

-

Pyrimidin-4-amine

-

Mercuric acetate

-

Iodine

-

Dioxane

-

Potassium iodide

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9.51 g (0.1 mol) of pyrimidin-4-amine in 200 mL of deionized water with gentle heating.

-

Addition of Mercuric Acetate: To the solution, add 31.87 g (0.1 mol) of powdered mercuric acetate. Stir the mixture vigorously for 10-15 minutes at room temperature. A slurry will form.

-

Addition of Iodine: In a separate beaker, dissolve 50.76 g (0.2 mol) of elemental iodine in 200 mL of dioxane, with warming if necessary. Add this iodine solution to the slurry in the round-bottom flask.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring for 1 hour. The color of the reaction mixture will change as the reaction progresses.

-

Work-up: After the reflux period, pour the hot reaction mixture into a 1 L beaker containing 600 mL of a 15% (w/v) aqueous solution of potassium iodide. This will dissolve the unreacted iodine and mercury salts.

-

Isolation of Crude Product: Cool the mixture in an ice bath. The crude 5-Iodopyrimidin-4-amine will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several portions of cold 15% potassium iodide solution to remove any remaining mercury salts, followed by a wash with a small amount of cold deionized water.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified 5-Iodopyrimidin-4-amine.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Mandatory Visualization

Caption: Workflow for the synthesis of 5-Iodopyrimidin-4-amine.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodopyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring is therefore of central importance in the fields of medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted pyrimidines.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-iodopyrimidin-4-amine with various aryl- and heteroarylboronic acids. 5-Iodopyrimidin-4-amine is a valuable building block, as the iodine substituent is highly reactive towards palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of substituents at the 5-position of the pyrimidine core. The resulting 5-aryl- and 5-heteroaryl-4-aminopyrimidines are key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (5-iodopyrimidin-4-amine) with an organoboron compound (aryl- or heteroarylboronic acid or ester) in the presence of a base.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Iodopyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4-amine is a versatile and highly valuable starting material in medicinal chemistry for the synthesis of a diverse array of novel heterocyclic compounds. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The presence of an iodine atom at the C5 position and an amino group at the C4 position provides two reactive handles for strategic chemical modifications.

The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents at the 5-position. This includes the formation of carbon-carbon bonds through Suzuki-Miyaura and Sonogashira couplings, and carbon-nitrogen bonds via Buchwald-Hartwig amination.[6][7][8][9] The 4-amino group, in conjunction with a newly introduced 5-substituent, can participate in subsequent intramolecular cyclization reactions to construct fused heterocyclic systems. This strategy allows for the efficient synthesis of complex polycyclic scaffolds with significant potential for drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds derived from 5-iodopyrimidin-4-amine. These include 5-arylpyrimidines, 5-alkynylpyrimidines, 5-aminopyrimidines, and fused systems such as pyrimido[4,5-b]indoles, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines.

Synthetic Strategies and Signaling Pathways

The primary synthetic routes for the derivatization of 5-iodopyrimidin-4-amine involve palladium-catalyzed cross-coupling reactions followed by optional intramolecular cyclization. The general workflow is depicted below.

Figure 1: General synthetic workflow for the derivatization of 5-iodopyrimidin-4-amine.

The resulting 5-substituted pyrimidin-4-amines are valuable intermediates that can be further elaborated into more complex fused heterocyclic systems. The choice of coupling partner and subsequent reaction conditions dictates the final heterocyclic scaffold produced.

Experimental Protocols and Data

Synthesis of 5-Arylpyrimidin-4-amines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 5-iodopyrimidin-4-amine and various arylboronic acids.[10][11] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.

-

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

SPhos (4-10 mol% if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

-

-

Procedure:

-

To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 5-iodopyrimidin-4-amine, the arylboronic acid, the palladium catalyst, the phosphine ligand (if applicable), and the base.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-arylpyrimidin-4-amine.

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 16 | 78 |

| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |

Synthesis of 5-Alkynylpyrimidin-4-amines via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-iodopyrimidin-4-amine and a terminal alkyne, providing access to 5-alkynylpyrimidin-4-amines which are key precursors for various fused heterocycles.[8][9][12]

-

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 5-iodopyrimidin-4-amine, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the anhydrous, degassed solvent and the base via syringe.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction at room temperature to 60 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | THF | RT | 6 | 90 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | DMF | 40 | 4 | 85 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) / CuI (10) | DIPEA | THF | 50 | 8 | 75 |

| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N | THF | RT | 5 | 88 |

Synthesis of 5-(Arylamino)pyrimidin-4-amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 5-(arylamino) and 5-(alkylamino)pyrimidin-4-amines by coupling 5-iodopyrimidin-4-amine with primary or secondary amines.[6][7][13]

-

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)

-

Xantphos or BrettPhos (4-8 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add 5-iodopyrimidin-4-amine, the palladium precursor, the ligand, and the base to an oven-dried Schlenk tube.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the tube and heat the mixture to 90-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 82 |

| 2 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (3) | Xantphos (6) | NaOtBu | Toluene | 110 | 16 | 78 |

| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 65 |

Synthesis of Fused Heterocyclic Systems

The 5-substituted 4-aminopyrimidines can undergo intramolecular cyclization to form various fused heterocyclic systems with significant biological potential.

Pyrimido[4,5-b]indoles can be synthesized from 5-alkynyl-4-aminopyrimidines via a Larock indole synthesis or similar cyclization methods.

Figure 2: Simplified pathway for Larock indole synthesis.

These fused systems can be prepared from 5-alkynyl-4-aminopyrimidines by heteroannulation reactions. For example, reaction with sources of oxygen or sulfur can lead to the formation of the furan or thiophene ring, respectively.[14][15][16][17]

-

Materials:

-

5-Substituted-4-aminopyrimidine (1.0 equiv)

-

Cyclization catalyst/reagent (e.g., Pd catalyst, acid, or base)

-

Anhydrous solvent

-

-

Procedure:

-

Dissolve the 5-substituted-4-aminopyrimidine in the appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the cyclization catalyst or reagent.

-

Heat the reaction mixture to the required temperature (can range from room temperature to reflux) for the necessary time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an appropriate workup procedure, which may involve quenching the reaction, extraction, and drying of the organic phase.

-

Purify the crude product by recrystallization or column chromatography.

-

Biological Activity

The synthesized heterocyclic compounds are often screened for their biological activities, particularly as kinase inhibitors in cancer therapy. The table below summarizes representative IC₅₀ values for some pyrimidine derivatives against various cancer cell lines.

| Compound Class | Specific Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Pyrimido[4,5-d]pyrimidine | 7d | Hematological cancer | - | [5] |

| 5-Arylpyrimidin-2-amine | 5i | MCF-7 | 3.77 | [18] |

| 5-Arylpyrimidin-2-amine | 5i | HepG2 | 3.83 | [18] |

| Pyrazolo[3,4-d]pyrimidin-4-one | 10e | MCF-7 | 11 | [3] |

| 5-Arylpyrimidine | 9t | NHE-1 | 0.0065 | [4] |

Conclusion

5-Iodopyrimidin-4-amine serves as a key building block for the synthesis of a wide variety of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and versatile methods for the introduction of diverse substituents at the 5-position of the pyrimidine ring. The resulting 5-substituted pyrimidin-4-amines are valuable intermediates that can be further transformed into complex fused heterocyclic systems. The compounds derived from these synthetic strategies have shown promising biological activities, highlighting the importance of 5-iodopyrimidin-4-amine in modern drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in the field of medicinal chemistry.

References

- 1. oiccpress.com [oiccpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijacskros.com [ijacskros.com]

- 18. Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Iodopyrimidin-4-amine in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4-amine is a versatile and highly valuable building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a privileged scaffold in medicinal chemistry, mimicking the adenine base of ATP and enabling competitive binding to the ATP-binding site of various kinases. The iodine atom at the 5-position serves as a versatile handle for introducing a wide range of molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

These application notes provide detailed protocols for the key synthetic transformations involving 5-Iodopyrimidin-4-amine and an overview of its application in the development of inhibitors for various kinase signaling pathways implicated in cancer and other diseases.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of 5-Iodopyrimidin-4-amine have been successfully employed in the synthesis of inhibitors targeting a range of critical kinases, including but not limited to:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Mutations in EGFR are common in various cancers.

-

Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling by cytokines and growth factors, playing a key role in the immune system.

Data Presentation: Representative Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using pyrimidine-based scaffolds, demonstrating the potential of this class of compounds.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference Cell Line |

| Compound 72 | FAK | 27.4 | 0.126 | MDA-MB-231 |

| Compound 100 | EGFR-L858R/T790M/C797S | 5.51 | - | - |

| Compound 100 | EGFR-L858R/T790M | 33.35 | - | - |

| Compound 95 | - | - | 0.2 | EFGR-Del19/T790M/C797S |

| Compound 88 | HER2 | 81 ± 40 ng/mL | - | - |

| Compound 88 | EGFR-L858R | 59 ± 30 ng/mL | - | - |

| Compound 88 | EGFR-T790M | 49 ± 20 ng/mL | - | - |

| Compound 10k | KRAS-G12D | 9 | - | - |

| Compound 10c | - | >10,000 | 1.40 | Panc1 |

Signaling Pathways

Kinase inhibitors developed from 5-Iodopyrimidin-4-amine and related scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Caption: Overview of key kinase signaling pathways targeted by pyrimidine-based inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key cross-coupling reactions of 5-Iodopyrimidin-4-amine.

Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidin-4-amines

This reaction is a powerful method for forming a carbon-carbon bond between the C5 position of the pyrimidine ring and an aryl or heteroaryl group.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 5-Iodopyrimidin-4-amine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyrimidin-4-amine.

Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidin-4-amines

This reaction enables the formation of a carbon-carbon bond between the C5 position of the pyrimidine and a terminal alkyne.

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 5-Iodopyrimidin-4-amine, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylpyrimidin-4-amine.

Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)pyrimidin-4-amines

This reaction is used to form a carbon-nitrogen bond between the C5 position of the pyrimidine and an aryl or heteroaryl amine.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Aryl or heteroaryl amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, the base, 5-Iodopyrimidin-4-amine, and the arylamine to a dry reaction vessel.

-

Add the degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylamino)pyrimidin-4-amine.

Conclusion

5-Iodopyrimidin-4-amine is a key synthetic intermediate that provides a flexible platform for the development of a diverse range of kinase inhibitors. The palladium-catalyzed cross-coupling reactions described herein offer efficient and modular routes to novel pyrimidine-based compounds. The ability to systematically modify the C5 position of the pyrimidine ring is crucial for fine-tuning the pharmacological profile of these inhibitors, ultimately leading to the discovery of potent and selective drug candidates for the treatment of various diseases.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodopyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1] The functionalization of the pyrimidine ring is therefore of paramount importance in the discovery and development of novel drug candidates. Among the various methods for C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility, efficiency, and broad functional group tolerance.[2]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-iodopyrimidin-4-amine. This key intermediate serves as a versatile building block for the synthesis of a diverse array of substituted aminopyrimidines, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3]

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide (5-iodopyrimidin-4-amine) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the introduction of the coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Figure 1: Generalized Catalytic Cycle

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidin-4-amines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-halopyrimidines with various arylboronic acids. While specific data for 5-iodopyrimidin-4-amine is limited in readily available literature, the data for analogous 5-bromopyrimidines provides a strong indication of expected outcomes.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |

| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 90 |

| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |

Data adapted from studies on 5-bromopyrimidine, which is expected to have similar or slightly lower reactivity than 5-iodopyrimidin-4-amine under these conditions.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of 5-iodopyrimidin-4-amine with arylboronic acids.

Materials:

-

5-Iodopyrimidin-4-amine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Degassed Water

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-iodopyrimidin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-iodopyrimidin-4-amine).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidin-4-amines